molecular formula C18H27ClN2O5S B4421282 1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE

1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4421282
M. Wt: 418.9 g/mol
InChI Key: CYPOOIXZNOIRSZ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-ethoxybenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and a sulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Sulfonylation: The sulfonyl chloride moiety is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an aromatic compound.

    Chlorination and Ethoxylation: The final steps involve chlorination and ethoxylation to introduce the chloro and ethoxy groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-ethoxybenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloro-2-ethoxybenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2-methoxybenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
  • 1-(5-Chloro-2-ethoxybenzenesulfonyl)-N-(1-ethoxypropan-2-yl)piperidine-4-carboxamide

Uniqueness

1-(5-Chloro-2-ethoxybenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)sulfonyl-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O5S/c1-4-26-16-6-5-15(19)11-17(16)27(23,24)21-9-7-14(8-10-21)18(22)20-13(2)12-25-3/h5-6,11,13-14H,4,7-10,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPOOIXZNOIRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NC(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE

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